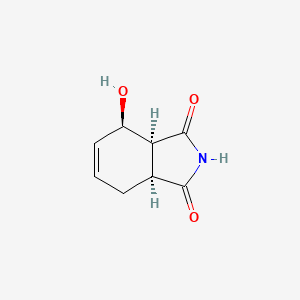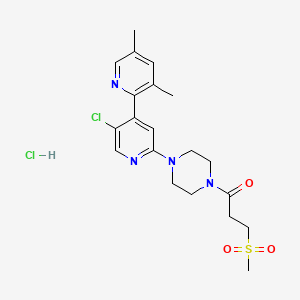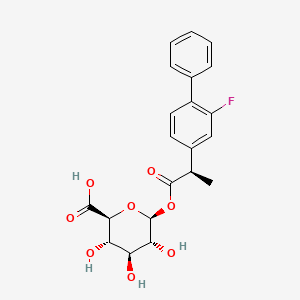
Scopolamine Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scopolamine Sulfate, also known as hyoscine, is a naturally occurring alkaloid derived from plants in the Solanaceae family. It has been used in medical treatments since the early 20th century and is still used today to treat motion sickness, nausea, and to reduce the production of saliva and other secretions. In recent years, scopolamine sulfate has also become an important tool in laboratory experiments, due to its ability to produce a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Treatment of Postoperative Nausea and Vomiting
Scopolamine is widely used in the medical field for the treatment of postoperative nausea and vomiting . It acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect .
Motion Sickness
Scopolamine is also used to treat motion sickness . It is more powerful than hyoscyamine in suppressing salivation and dilating the pupils, and it possesses central depressing effects even at low therapeutic doses .
Gastrointestinal, Renal and Biliary Spasms
Scopolamine has been used to treat gastrointestinal, renal, and biliary spasms . Its anticholinergic properties help to relax the muscles in these areas, reducing spasms and associated pain .
External Application for Pain Relief
Scopolamine can be applied externally for broken bones, swellings, and also in cases of stomach or arthritic pain . This provides a non-invasive method of pain relief for patients .
Antidepressant Effects
Research has indicated that scopolamine exerts antidepressant effects of varying intensity . It can be administered orally, intramuscularly, or intravenously, alone or in combination with other antidepressants .
Synthetic Production for Increased Availability
Researchers have developed an efficient, fully synthetic method to produce scopolamine . This decreases reliance on medicinal crops and increases availability, allowing for further investigation into other uses .
Potential Countermeasure for Nerve Agent Exposure
In addition to their current treatment uses, scopolamine and other derivatives from nightshades may be useful countermeasures for nerve agent exposure . This is a potential area for further research .
Substrate for Semisynthetic Drugs
Scopolamine is used as a substrate for semisynthetic drugs like tiotropium bromide or scopolamine-N-butyl bromide . This expands its applications into the development of new pharmaceuticals .
Wirkmechanismus
Target of Action
Scopolamine Sulfate, also known as hyoscine, is a tropane alkaloid that primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .
Mode of Action
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It structurally mimics the natural neurotransmitter acetylcholine, thereby inhibiting the action of acetylcholine at its receptors . This results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
Scopolamine’s action affects various biochemical pathways. It is known to be mainly biosynthesized in the roots, from where it is transported to the leaves, its main storage location . The compound’s interaction with its targets can instigate calcium-induced redox imbalance, inflammation, and cell-death pathways leading to various physiological effects .
Pharmacokinetics
The pharmacokinetics of Scopolamine Sulfate differ substantially between different dosage routes . After oral administration, the bioavailability is limited, ranging between 3 and 27% . The half-life of Scopolamine is approximately 9.5 hours when administered transdermally . The drug is metabolized in the liver and excreted in urine .
Result of Action
Scopolamine’s action results in various molecular and cellular effects. It inhibits the migration of certain cancer cells, such as lung cancer cells . It also has anticholinergic effects, which are used in the treatment of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting .
Action Environment
Environmental factors such as light intensity and nitrogen supply have a significant impact on Scopolamine’s production and action . Light intensity and daily exposure to light majorly affect Scopolamine production, whereas temperature shows a minor influence . Nitrogen positively affects biomass production but is negatively correlated with Scopolamine content .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Scopolamine Sulfate involves the esterification of tropic acid with scopine followed by the sulfation of the resulting product.", "Starting Materials": [ "Tropic acid", "Scopine", "Sulfuric acid", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Tropic acid is esterified with methanol in the presence of sulfuric acid to form methyl tropate.", "Step 2: Scopine is reacted with methyl tropate in the presence of sodium hydroxide to form scopolamine.", "Step 3: Scopolamine is sulfated with sulfuric acid to form Scopolamine Sulfate.", "Step 4: The resulting Scopolamine Sulfate is purified and isolated." ] } | |
CAS-Nummer |
866926-81-0 |
Produktname |
Scopolamine Sulfate |
Molekularformel |
C₁₇H₂₁NO₇S |
Molekulargewicht |
383.42 |
Synonyme |
α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)




![Benzo[b]fluoranthene](/img/structure/B1141397.png)


![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)